Kushenol N

Descripción general

Descripción

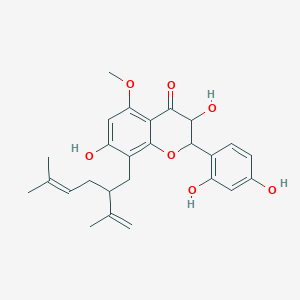

Kushenol N is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has anti-allergic and vasorelaxation activities .

Molecular Structure Analysis

The molecular formula of Kushenol N is C26H30O7 . Its molecular weight is 454.51 .Chemical Reactions Analysis

While specific chemical reactions involving Kushenol N are not detailed in the available resources, it’s known that Kushenol N is a part of a group of flavonoids that have a variety of biological activities .Physical And Chemical Properties Analysis

The molecular weight of Kushenol N is 454.51 and its molecular formula is C26H30O7 . Additional physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Kushenol C:

- Scientific Field: Biochemistry and Pharmacology .

- Application: It has anti-inflammatory and anti-oxidative stress activities .

- Methods of Application: The study investigated the effects of Kushenol C in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

- Results: Kushenol C dose-dependently suppressed the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages. It also upregulated the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages .

Kushenol F:

- Scientific Field: Dermatology and Pharmacology .

- Application: It has anti-itching and anti-inflammatory effects .

- Methods of Application: The study assessed the efficacy of Kushenol F as an effective treatment for Atopic dermatitis (AD) via the suppression of thymic stromal lymphopoietin (TSLP) production .

- Results: The clinical symptoms of AD were less severe and there was reduced ear thickening and scratching behavior in Kushenol F-treated Dermatophagoides farinae extract (DFE)/1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced AD mice .

Anti-allergic Activity

- Scientific Field: Immunology .

- Application: Kushenol N has been found to have anti-allergic properties .

- Methods of Application: The anti-allergic properties of Kushenol N were discovered through studies on the root of Sophora flavescens .

- Results: The studies showed that Kushenol N has anti-allergic activities .

Vasorelaxation Activity

- Scientific Field: Cardiovascular Pharmacology .

- Application: Kushenol N has been found to have vasorelaxation properties .

- Methods of Application: The vasorelaxation properties of Kushenol N were discovered through studies on the root of Sophora flavescens .

- Results: The studies showed that Kushenol N has vasorelaxation activities .

Inhibition of Cytochrome P450 Isoform Activities

- Scientific Field: Biochemistry .

- Application: Kushenol N has been found to inhibit cytochrome P450 isoform activities .

- Methods of Application: The inhibition of cytochrome P450 isoform activities by Kushenol N was discovered through studies on human liver microsomes .

- Results: The studies showed that Kushenol N has the ability to inhibit cytochrome P450 isoform activities .

Tyrosinase Inhibitory Activities

- Scientific Field: Dermatology .

- Application: Kushenol N has been found to have tyrosinase inhibitory effects .

- Methods of Application: The tyrosinase inhibitory effects of Kushenol N were discovered through studies on the conversion of l-tyrosine to l-DOPA by tyrosinase .

- Results: The studies showed that Kushenol N has potent tyrosinase inhibitory activities .

Safety And Hazards

When handling Kushenol N, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327597 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kushenol N | |

CAS RN |

102490-65-3 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)